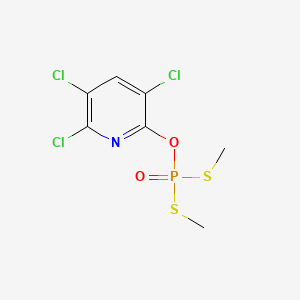
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate is a chemical compound that has garnered significant interest due to its unique chemical structure and potential biological activities. It is known for its applications in various fields of research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate typically involves the reaction of 3,5,6-trichloropyridine with bis(methylsulfanyl)phosphinic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound has been studied for its potential antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
3,5,6-Trichloropyridin-2-yl bis(methylsulfanyl)phosphinate can be compared with other similar compounds such as:
3,5,6-Trichloro-2-pyridinol: A degradation product of certain pesticides with similar antimicrobial properties.
Bis(2,5,6-trimethoxypyridin-3-yl)methane: Another compound with a similar pyridine structure but different functional groups.
The uniqueness of this compound lies in its bis(methylsulfanyl)phosphinate group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7Cl3NO2PS2 |
|---|---|
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
2-bis(methylsulfanyl)phosphoryloxy-3,5,6-trichloropyridine |
InChI |
InChI=1S/C7H7Cl3NO2PS2/c1-15-14(12,16-2)13-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 |
Clave InChI |
XBPKZNUZAWEOAP-UHFFFAOYSA-N |
SMILES canónico |
CSP(=O)(OC1=NC(=C(C=C1Cl)Cl)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















